The compound MTC420 was developed by researchers aiming to enhance the efficacy of existing anti-tuberculosis treatments. It emerged from high-throughput screening processes that identified it as a lead compound with significant inhibitory activity against Mycobacterium tuberculosis, demonstrating a minimum inhibitory concentration (MIC) in the nanomolar range .
The synthesis of MTC420 involves several key steps that leverage established organic chemistry techniques. Initial reactions typically include the formation of a quinolinone scaffold, which serves as the backbone for subsequent modifications.
The synthesis typically employs microwave irradiation to accelerate reactions, resulting in higher yields and reduced reaction times. For instance, secondary amines can be reacted under microwave conditions at elevated temperatures to yield diverse derivatives of MTC420 .
MTC420 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes:
The molecular formula and specific structural details can be derived from computational modeling and crystallographic studies, which provide insights into its three-dimensional conformation and binding interactions within the target enzyme .
MTC420 primarily functions through its interaction with the cytochrome bc1 complex, inhibiting electron transfer processes critical for ATP synthesis in Mycobacterium tuberculosis.
Kinetic studies reveal that MTC420 exhibits competitive inhibition characteristics, suggesting that it binds reversibly to the active site of the cytochrome bc1 complex .
MTC420 inhibits Mycobacterium tuberculosis by targeting the cytochrome bc1 complex within its respiratory chain. This inhibition leads to:
Experimental data indicate that MTC420's action results in significant reductions in bacterial load in both aerobic and hypoxic conditions, highlighting its potential effectiveness in various physiological environments encountered during infection .
MTC420 is typically characterized by:
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize these properties comprehensively .
MTC420 holds promise as a therapeutic agent for treating tuberculosis, particularly forms resistant to current treatments. Its ability to target energy metabolism in Mycobacterium tuberculosis positions it as a potential candidate for combination therapies aimed at enhancing treatment efficacy while minimizing side effects associated with higher dosages of conventional drugs.
MTC420 (chemical name: 2-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)-5,7-difluoro-3-methylquinolin-4(1H)-one) represents a significant advancement in antitubercular drug development with CAS registry number 2088930-66-7. This heterocyclic quinolone compound exhibits targeted activity against Mycobacterium tuberculosis (Mtb) by disrupting the bacterial respiratory chain. With the molecular formula C₂₀H₁₆F₄N₂O and molecular weight of 376.35 g/mol, MTC420 serves as an exemplary case study in pharmaceutical chemistry and drug design curricula [1] [3]. Its elemental composition (C: 63.83%; H: 4.29%; F: 20.19%; N: 7.44%; O: 4.25%) demonstrates complex structure-activity relationships that provide rich learning material for students in medicinal chemistry programs [3].
The compound's mechanism involves inhibition of essential respiratory chain components in mycobacteria, making it particularly valuable for teaching structure-activity relationship (SAR) principles. Technical education leverages MTC420 to illustrate modern drug discovery approaches against global health challenges, especially multidrug-resistant tuberculosis (MDR-TB). With tuberculosis causing approximately 1.5 million deaths annually and MDR-TB cases rising, MTC420 exemplifies how chemical innovation addresses pressing medical needs [6]. Its development showcases the integration of computational design, synthetic chemistry, and biological evaluation – core competencies in pharmaceutical engineering curricula.
Table 1: Key Physicochemical Properties of MTC420
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 376.35 g/mol | Mass spectrometry |
Exact Mass | 376.1199 Da | High-res MS |
SMILES Notation | FC1=C2C(NC(C3=CC=C(N4CCC(F)(F)C4)C=C3)=C(C)C2=O)=CC(F)=C1 | Computational representation |
IUPAC Name | 2-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)-5,7-difluoro-3-methylquinolin-4(1H)-one | Systematic nomenclature |
Solubility Profile | Soluble in DMSO | Experimental determination |
Appearance | Solid powder | Visual characterization |
Storage Stability | >2 years at -20°C | Long-term stability studies |
Capstone design courses represent a transformative development in engineering education, pioneered during 1981-1982 by Mechanical Engineering Professors Gerald D. Whitehouse and Lawrence "Dan" R. Daniel at Louisiana State University. These courses emerged when few institutions offered comparable experiential learning opportunities [2]. The foundational model has since evolved through several key innovations: implementation of formal documentation requirements (engineering notebooks), incorporation of professional evaluation panels for expert critique, and development as communication-intensive courses. Professor Muhammad A. Wahab introduced poster sessions, while Professor Dimitris E. Nikitopoulos added Capstone Design Fairs to connect students with project sponsors [2].
The interdisciplinary dimension formally entered capstone programs in 2012 through collaborations between mechanical, electrical, computer, and biological/agricultural engineering disciplines. By 2016-2017, these expanded to include industrial and chemical engineering students, creating truly multidisciplinary learning environments mirroring real-world engineering practice [2]. Modern capstone experiences integrate industry-sponsored projects, advanced manufacturing resources (3D printing in various materials, EDM, multi-axis micromachining), and professional skill development – exemplified by programs like Ohio State University's Multidisciplinary Engineering Capstone Design, which has completed over 100 industry-sponsored projects since 2009 [7].
The educational philosophy underpinning capstone courses directly addresses engineering ethics education challenges identified in pedagogical research. Studies highlight how capstone experiences help overcome "the unsystematic implementation of ethics" and "low weight given to ethics" in traditional curricula by contextualizing ethical considerations within authentic design constraints [4]. The Ben Burns Award at LSU honors outstanding capstone projects while memorializing safety consciousness – a powerful integration of ethical remembrance within technical education [2].
MTC420 serves as an exemplary vehicle for multidisciplinary capstone projects at the chemistry-engineering interface. Its development journey embodies the complete design process taught in engineering education: from molecular target identification through synthesis optimization to biological validation. In programs like the University of California Merced's ENGR 190: Engineering Capstone Design, which explicitly incorporates ethics, global awareness, and sustainability requirements, MTC420-related projects allow student teams to address multiple intellectual experience domains simultaneously [5].
The compound's discovery illustrates the integrated design methodology central to capstone pedagogy. Student teams might explore:
Such projects demonstrate how pharmaceutical development intersects with chemical engineering, materials science, mechanical engineering (reactor design), and electrical engineering (automation of synthesis processes). At Ohio State's program, industry-sponsored capstone projects specifically emphasize "process and equipment design" and "product design" – both directly applicable to pharmaceutical compounds like MTC420 [7]. The molecule's status as a research chemical (not for human use) provides an ideal platform for student experimentation without regulatory complications.
Table 2: Antitubercular Activity Profile of MTC420
Mycobacterium tuberculosis Strain | IC₅₀ (nM) | Significance |
---|---|---|
Replicating Mtb (Rep Mtb) | 525 | Baseline activity against actively dividing bacteria |
Wayne Hypoxic Model (Wayne Mtb) | 76 | 6.9-fold increased potency under hypoxic conditions mimicking latency |
Multidrug-Resistant (MDR) Isolates | 140 | Retained efficacy against drug-resistant clinical isolates |
MTC420's favorable pharmacokinetic and toxicological profile (as referenced in literature) enables exploration of pharmaceutical engineering principles without the complications of highly toxic compounds [3]. Its heterocyclic quinolone structure provides rich material for structure-activity relationship (SAR) studies in medicinal chemistry modules within engineering programs. The compound's discovery through rational design exemplifies the engineering mindset applied to drug development – beginning with target identification (respiratory chain), progressing through iterative molecular optimization, and culminating in validation against resistant strains [1] [6]. This mirrors precisely the "problem definition → specifications → concept design → detail design → prototype build → validation" framework formalized in capstone pedagogy [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3